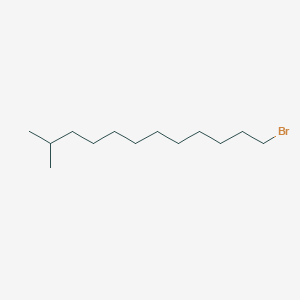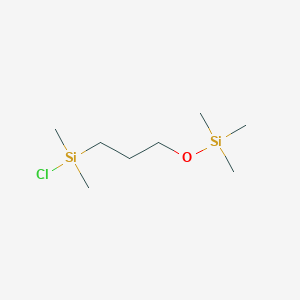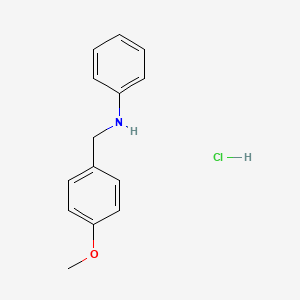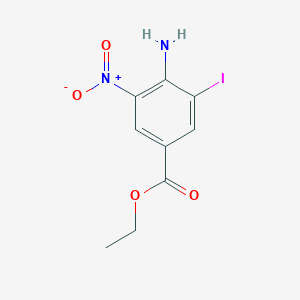
1-Benzenesulfonyl-5-fluorouracil
Übersicht
Beschreibung
1-Benzenesulfonyl-5-fluorouracil, also known as Sulofenur, is a chemical compound that belongs to the class of sulfonylureas. It is a potent anticancer agent that has been used in the treatment of various types of cancer, including colon, breast, and lung cancer.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
1-Benzenesulfonyl-5-fluorouracil, a derivative of 5-fluorouracil (5-FU), has been studied for its potential biological activities. Kaldrikyan et al. (1990) synthesized N'-substituted halogenouracils, showing antitumor, antibacterial, and antimutagenic activities. These compounds were created by introducing the alkoxybenzenesulfonyl radical into the 5-fluoro(bromo)uracil molecule. This research indicates the significance of structural modification in enhancing the activity and reducing the toxicity of 5-FU derivatives (Kaldrikyan et al., 1990).
Anticancer Applications
5-Fluorouracil, the parent compound of 1-Benzenesulfonyl-5-fluorouracil, is widely used in cancer treatment. Longley et al. (2003) discuss the mechanism of action of 5-FU, highlighting its role in cancer therapy and the development of strategies to increase its anticancer activity. Their research provides a foundation for understanding how derivatives like 1-Benzenesulfonyl-5-fluorouracil might function in clinical settings (Longley et al., 2003).
Pharmacological Insights
Diasio and Harris (1989) provide comprehensive insights into the clinical pharmacology of 5-fluorouracil, including its metabolism and potential sites of antitumor activity. Understanding these aspects is crucial for comprehending the pharmacological significance of its derivatives, such as 1-Benzenesulfonyl-5-fluorouracil (Diasio & Harris, 1989).
Novel Synthesis Approaches
Ismalaj et al. (2016) explored new methods for introducing the (benzenesulfonyl)difluoromethylsulfanyl group, a valuable substituent for fluoroalkylthiolated compounds. This research is relevant for understanding innovative approaches in synthesizing complex molecules like 1-Benzenesulfonyl-5-fluorouracil (Ismalaj et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-5-fluoropyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O4S/c11-8-6-13(10(15)12-9(8)14)18(16,17)7-4-2-1-3-5-7/h1-6H,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDRJVSCQGYTCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346802 | |
| Record name | 1-Benzenesulfonyl-5-fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54390-99-7 | |
| Record name | 1-Benzenesulfonyl-5-fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-bromophenyl)methylamino]ethanol Hydrochloride](/img/structure/B3271163.png)




![2-(4-Methoxyphenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B3271189.png)
![(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B3271192.png)


![(4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one](/img/structure/B3271209.png)


